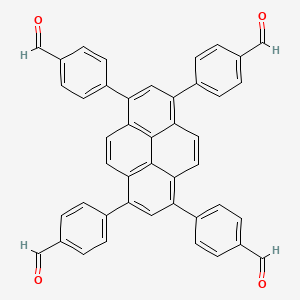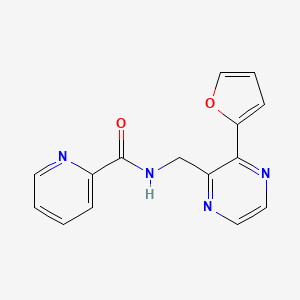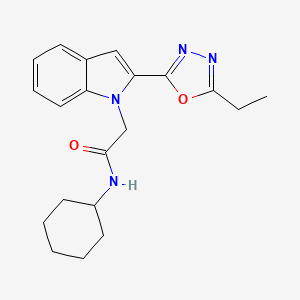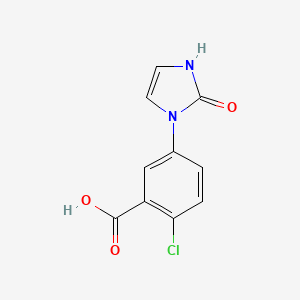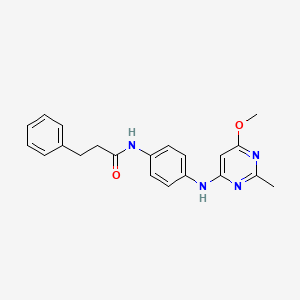
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a pyrimidine ring that is substituted with methoxy and methyl groups, as well as an amide linkage to a phenyl group. This structure suggests that the compound could have interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, 4-(4-Aminophenyl)-2,6-diphenylpyrimidine was synthesized through the reaction of an enone with benzamidine, leading to various transformations at the amino group . Although the exact synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is not detailed, similar synthetic routes could potentially be employed, involving the acylation of aminopyrimidine derivatives with appropriate acid chlorides or anhydrides to form the amide bond.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often studied using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structure of N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide was elucidated using this method . This suggests that the molecular structure of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide could similarly be studied to gain insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions. The amino group in such compounds can be modified to yield N-acyl derivatives, among other products . Additionally, reactions with other reagents can lead to the formation of different heterocyclic systems, such as imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines, when treated with polyphosphoric acid (PPA) . These reactions highlight the reactivity of the amino group and the potential for further functionalization of the pyrimidine core in N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide are not provided, related compounds can offer some insights. Pyrimidine derivatives often exhibit unique properties due to their aromaticity and the presence of substituents that can affect their polarity, solubility, and reactivity. The methoxy and methyl groups could influence the electron distribution within the molecule, potentially affecting its chemical behavior and interaction with biological targets.
科学的研究の応用
Discovery of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the queried compound, were identified as potent Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Antiviral Activity of Pyrimidine Derivatives
2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally related to the compound of interest, showed marked inhibition against retrovirus replication in cell culture. Notably, these derivatives exhibited significant antiretroviral activity comparable to reference drugs, underscoring their potential in developing new antiretroviral therapies (Hocková et al., 2003).
Synthesis of Analgesic and Anti-inflammatory Agents
Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved, with some compounds emerging as more potent than standard drugs in analgesic and anti-inflammatory models. These findings suggest a promising direction for developing new therapeutic agents in pain management and inflammation control (Chhabria et al., 2007).
Electrochemical Transformation in Organic Synthesis
The electrochemical transformation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one was studied, illustrating the potential of electrochemical methods in organic synthesis for generating novel compounds. This research provides insights into the versatility of pyrimidine derivatives in chemical synthesis and potential pharmaceutical applications (Matsuura et al., 1992).
Anticancer Activity of Pyrazolopyrimidines
A novel series of pyrazolopyrimidine derivatives exhibited pronounced anticancer activity, indicating the utility of pyrimidine scaffolds in the development of new anticancer agents. This study underscores the ongoing importance of pyrimidine derivatives in medicinal chemistry research (Rahmouni et al., 2016).
特性
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-22-19(14-21(23-15)27-2)24-17-9-11-18(12-10-17)25-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12,14H,8,13H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHRQPCNCLLNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



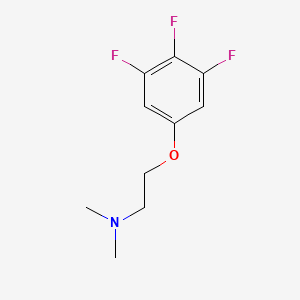
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2547952.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)
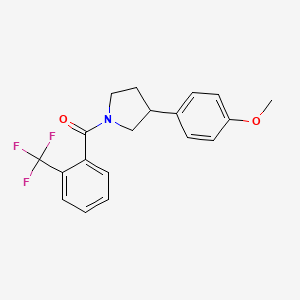


![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)
